Benzylic vs. Terminal Amine Architecture
1-(2,3-Dihydrobenzo[B]furan-5-YL)pentylamine (CAS 1020991-10-9) possesses a benzylic amine where the NH2 group is directly attached to the carbon adjacent to the aromatic ring. Its positional isomer, 5-(2,3-dihydro-1-benzofuran-5-yl)pentan-1-amine (CAS 1500188-48-6), bears a terminal aliphatic amine at the distal end of the pentyl chain. The benzylic amine of the target compound is expected to have a substantially lower pKa (estimated ~8.5–9.0) compared to the terminal aliphatic amine (estimated ~10.5–10.8), resulting in a significantly different ionization state at physiological pH. This difference in protonation state directly impacts membrane permeability, blood-brain barrier penetration potential, and ionic interactions within receptor binding pockets . The target compound also features a chiral center at the benzylic carbon, absent in the terminal-amine isomer, enabling enantioselective pharmacology that is not achievable with the achiral positional isomer .
| Evidence Dimension | Amine type and estimated pKa range |
|---|---|
| Target Compound Data | Benzylic primary amine; estimated pKa ≈ 8.5–9.0; chiral at C1 of pentyl chain; CAS 1020991-10-9 (racemic), CAS 1213167-91-9 (S-enantiomer) |
| Comparator Or Baseline | Terminal aliphatic primary amine; estimated pKa ≈ 10.5–10.8; achiral; CAS 1500188-48-6 |
| Quantified Difference | Estimated ΔpKa ≈ 1.5–2.3 log units; presence vs. absence of a chiral center at the point of amine attachment |
| Conditions | Physicochemical prediction based on amine class; experimental pKa determination not located in published literature |
Why This Matters
For CNS-targeted research programs, benzylic amine geometry with a defined chiral center provides a fundamentally different ionization and stereochemical profile than a terminal aliphatic amine, precluding direct substitution even when the molecular formula (C13H19NO) is identical.
